Methyl 3-(difluoromethyl)-5-hydroxybenzoate
Description
Methyl 3-(difluoromethyl)-5-hydroxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a difluoromethyl group at the 3-position and a hydroxyl group at the 5-position. Fluorinated aromatic esters are widely studied in medicinal and agrochemical research due to the unique electronic and steric effects imparted by fluorine substituents, which enhance metabolic stability, bioavailability, and binding affinity . The difluoromethyl group (-CF₂H) combines moderate electronegativity with lipophilicity, while the hydroxyl group introduces polarity, balancing solubility and membrane permeability.
Properties
CAS No. |
2919955-22-7 |
|---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)6-2-5(8(10)11)3-7(12)4-6/h2-4,8,12H,1H3 |
InChI Key |
QJUYSCAEOMKMKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a hydroxybenzoate precursor using difluoromethylating agents under specific reaction conditions . The process often requires the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(difluoromethyl)-5-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
The following analysis compares Methyl 3-(difluoromethyl)-5-hydroxybenzoate with structurally related benzoate derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Substituent Effects and Physicochemical Properties
Table 1: Structural and Inferred Property Comparison
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H) groups but more so than benzyloxy (-OCH₂C₆H₅) . This positions the compound between polar (hydroxyl) and lipophilic (fluorinated) analogs.
- Solubility: The hydroxyl group at the 5-position likely improves aqueous solubility compared to fully lipophilic derivatives (e.g., trifluoromethyl-substituted analogs) but reduces it relative to non-fluorinated Methyl 3-hydroxybenzoate .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs .
Pharmacological Implications
- Bioavailability : Fluorine’s inductive effects reduce basicity and enhance membrane permeability compared to hydroxyl or methoxy derivatives .
- Agrochemical Potential: Fluorinated benzoates are common in herbicides (e.g., metsulfuron-methyl ), suggesting the target compound could serve as a precursor for agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
